N-Hydroxy-2-acetamidofluorene
Overview
Description
N-Hydroxy-2-acetamidofluorene (N-OHAAF) is a cream-colored powder . It is a member of 2-acetamidofluorenes and a N-hydroxylated derivative of 2-ACETYLAMINOFLUORENE . It has demonstrated carcinogenic action .
Synthesis Analysis
The synthesis of this compound involves enzymatic activation . More detailed information about the synthesis process can be found in the literature .Molecular Structure Analysis
The molecular formula of this compound is C15H13NO2 . The IUPAC name is N - (9 H -fluoren-2-yl)- N -hydroxyacetamide . The molecular weight is 239.27 g/mol .Physical and Chemical Properties Analysis
This compound is an amide . Amides are very weak bases, weaker than water . More detailed physical and chemical properties were not available in the search results.Scientific Research Applications
DNA Damage and Carcinogenicity
N-Hydroxy-2-acetamidofluorene (N-OH-AAF) is a significant genotoxic metabolite of 2-nitroflurene, a carcinogen found in diesel exhaust. Research demonstrates that N-OH-AAF's carcinogenicity is primarily due to its formation of DNA adducts via aryl nitrenium ion. However, recent studies have shown that exposure of N-OH-AAF to sunlight can induce DNA single and double strand breaks, and the formation of 8-OHdG, a marker of oxidative DNA damage. This sunlight-induced DNA damage involves the production of highly reactive hydroxyl radicals (•OH), which do not require redox-active metal ions for their formation. This discovery represents a novel mechanism of hydroxyl radical production and provides a new perspective for understanding the molecular mechanisms underlying the carcinogenicity of polycyclic aromatic amines (Zhu, 2017); (Zhu et al., 2016); (Zhu, 2018).
Metabolic Processing in Cells
This compound undergoes various metabolic processes in cell cultures. For instance, in adult rat hepatocytes, it is metabolized by high-affinity low-velocity and low-affinity high-velocity metabolite-forming systems. This biochemical processing and the formation of different metabolites such as ring-hydroxylated and deacylated species of AAF, play a significant role in chemical hepatocarcinogenesis (Koch et al., 2017).
Molecular Mechanisms in Carcinogenicity
The carcinogenicity of aromatic amines like this compound involves a combination of genotoxic and nongenotoxic effects. Certain metabolites of AAF, such as N-Hydroxy-2-aminofluorene and 2-nitrosofluorene, can interfere with mitochondrial functions, leading to conditions that favor the development of tumors in specific target tissues, such as the liver in rats. This complex interplay of molecular mechanisms provides a deeper understanding of tissue-specific carcinogenic effects (Neumann, 2007).
DNA Adduct Formation and Mutagenicity
N-Hydroxy-2-acetylaminofluorene (N-OH-AAF) contributes to DNA adduct formation, a critical factor in mutagenicity and carcinogenesis. Studies in transgenic rats have shown a correlation between the extent of DNA adduct formation in various tissues and the organ specificity for N-OH-AAF carcinogenesis. This relationship is essential for understanding the in vivo mutagenic and carcinogenic potential of N-OH-AAF (Chen et al., 2001).
Mechanism of Action
Target of Action
The primary target of N-Hydroxy-2-acetamidofluorene is the enzyme this compound reductase . This enzyme belongs to the family of oxidoreductases, specifically those acting on other nitrogenous compounds as donors with NAD+ or NADP+ as acceptor .
Mode of Action
This compound interacts with its target enzyme, this compound reductase, to catalyze a specific chemical reaction. The reaction involves the conversion of 2-acetamidofluorene, NAD(P)+, and H2O into this compound, NAD(P)H, and H+ .
Biochemical Pathways
The biochemical pathway primarily affected by this compound involves the conversion of 2-acetamidofluorene into this compound . This conversion is part of a larger set of reactions involving nitrogenous compounds and NAD+ or NADP+ as acceptors .
Pharmacokinetics
The compound’s interaction with nad+ and nadp+ suggests that it may be involved in metabolic processes .
Result of Action
The primary result of this compound’s action is the production of this compound, NAD(P)H, and H+ . This reaction contributes to the broader biochemical pathways involving nitrogenous compounds and NAD+ or NADP+ .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of NAD+ and NADP+ is crucial for the compound’s interaction with its target enzyme .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-Hydroxy-2-acetamidofluorene is a substrate for the enzyme this compound reductase . This enzyme catalyzes the chemical reaction involving 2-acetamidofluorene, NAD+, NADP+, and H2O, producing this compound, NADH, NADPH, and H+ .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the enzyme this compound reductase . The enzyme catalyzes the conversion of 2-acetamidofluorene to this compound, involving NAD+ or NADP+ as an acceptor .
Metabolic Pathways
This compound is involved in metabolic pathways catalyzed by the enzyme this compound reductase . The enzyme uses 2-acetamidofluorene, NAD+, NADP+, and H2O as substrates to produce this compound, NADH, NADPH, and H+ .
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-N-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9,18H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKUIEGXJHVFDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20493 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020719 | |
Record name | N-Hydroxy-2-acetylaminofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-hydroxy-2-acetylaminofluorene is a cream colored powder. (NTP, 1992) | |
Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20493 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992) | |
Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20493 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
53-95-2 | |
Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20493 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Hydroxy-2-(acetylamino)fluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydroxyacetylaminofluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nohfaa | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46522 | |
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Record name | N-Hydroxy-2-acetylaminofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AGD02HUQC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
277 to 279 °F (NTP, 1992) | |
Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20493 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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